1'-(tert-Butoxycarbonyl)-[1,3'-biazetidine]-3-carboxylic acid
Description
Molecular Architecture Analysis
The molecular architecture of this compound reveals a complex heterocyclic structure characterized by distinctive geometric and electronic properties that distinguish it from simpler azetidine derivatives. The compound possesses a molecular formula of C₁₂H₂₀N₂O₄, corresponding to a molecular weight of 256.30 grams per mole, which indicates its substantial size relative to monomeric azetidine compounds. The structural framework consists of two interconnected four-membered azetidine rings, creating a [1,3'-biazetidine] core system that imposes significant conformational constraints on the molecule. This bicyclic arrangement results in a highly strained ring system that exhibits unique reactivity patterns and geometric features not observed in traditional amino acid derivatives.
The three-dimensional structure of this compound demonstrates several critical architectural features that influence its chemical behavior and potential applications in synthetic chemistry. The presence of two nitrogen atoms within the bicyclic framework creates multiple sites for chemical modification and coordination, while the carboxylic acid functionality at the 3-position provides a reactive center for further derivatization. The tert-butoxycarbonyl protecting group attached to one of the nitrogen atoms serves both as a steric modifier and as a removable protective element, allowing for controlled synthetic manipulations. The spatial arrangement of these functional groups creates a molecule with distinct regions of reactivity, enabling selective functionalization strategies that are crucial for complex synthetic applications.
Analysis of the conformational properties reveals that the bicyclic azetidine system adopts a relatively rigid structure due to the constraints imposed by the four-membered rings. The ring strain inherent in azetidine systems is amplified by the bicyclic arrangement, leading to enhanced reactivity towards nucleophilic and electrophilic reagents. The geometric parameters of the molecule, including bond angles and dihedral angles, deviate significantly from ideal tetrahedral geometry, reflecting the substantial strain energy stored within the ring system. This structural rigidity contrasts markedly with flexible linear amino acids and contributes to the compound's potential utility in designing conformationally restricted peptide analogs.
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Considerations
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic heterocyclic compounds, incorporating specific descriptors that define the connectivity pattern and functional group positioning. The complete International Union of Pure and Applied Chemistry name, 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]azetidine-3-carboxylic acid, systematically describes each structural element while maintaining clarity regarding the relationship between the two azetidine rings. The numerical designators [1,3'] specify the connectivity pattern between the rings, indicating that the nitrogen atom of the first azetidine ring is bonded to the 3-carbon of the second azetidine ring. This nomenclature system ensures unambiguous identification of the compound structure and facilitates accurate communication among researchers.
The stereochemical aspects of this bicyclic system present particularly complex considerations due to the presence of multiple chiral centers and the conformational restrictions imposed by the ring structure. The compound contains several potential stereogenic centers, including the carbon atoms at positions where the rings are connected and the carbon bearing the carboxylic acid group. The rigid bicyclic framework limits conformational flexibility, making stereochemical assignments more straightforward than in flexible molecules but requiring careful consideration of the three-dimensional arrangement of substituents. The presence of the tert-butoxycarbonyl group introduces additional steric effects that can influence the overall molecular conformation and reactivity patterns.
Stereochemical notation for this compound must account for the unique geometric constraints imposed by the bicyclic azetidine system, which differs substantially from conventional amino acid stereochemistry. The four-membered rings create unusual bond angles and spatial relationships that affect the assignment of stereochemical descriptors according to Cahn-Ingold-Prelog priority rules. Furthermore, the bicyclic nature of the molecule may result in conformational isomers or restricted rotation around certain bonds, adding complexity to stereochemical characterization. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography, are typically required to definitively establish the stereochemical configuration and conformational preferences of such complex bicyclic systems.
Comparative Analysis With Related Bicyclic Azetidine Derivatives
Comparative structural analysis reveals significant differences between this compound and other bicyclic azetidine derivatives, particularly in terms of ring connectivity patterns and functional group arrangements. Unlike 6-azabicyclo[3.2.0]heptan-7-one, which features a fused bicyclic system with a shared edge between rings, the [1,3'-biazetidine] system involves a spiro-type connection where the rings share only a single atom. This fundamental difference in connectivity results in distinct geometric properties, strain energies, and reactivity patterns that distinguish this compound class from traditional fused bicyclic systems. The presence of two separate four-membered rings connected through a single bond creates greater conformational flexibility compared to edge-fused systems while maintaining significant overall rigidity.
When compared to related azetidine-containing natural products and synthetic derivatives, the bicyclic structure of this compound demonstrates unique properties that extend beyond simple azetidine systems. Azetidine-2-carboxylic acid, a naturally occurring plant metabolite, contains only a single four-membered ring and exhibits different conformational behavior and biological activity profiles. The additional ring system in the bicyclic derivative introduces new dimensions of molecular complexity, including altered electronic distribution, modified hydrogen bonding patterns, and enhanced three-dimensional structure that may translate to improved selectivity in biological systems. These structural modifications represent significant advances in the design of azetidine-based compounds for various applications.
Analysis of synthetic bicyclic azetidine compounds reveals that this compound occupies a unique position within this compound class due to its specific combination of protective group chemistry and carboxylic acid functionality. Comparative studies with azetidine-2,3-dicarboxylic acid stereoisomers demonstrate that the bicyclic arrangement provides distinct advantages in terms of conformational restriction and potential for selective functionalization. The strategic placement of the tert-butoxycarbonyl group allows for orthogonal protection strategies that are not readily achievable with simpler azetidine derivatives, enabling more sophisticated synthetic manipulations and applications in complex molecule synthesis.
| Compound | Ring System | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | Bicyclic spiro-connected | C₁₂H₂₀N₂O₄ | Two azetidine rings, carboxylic acid, protective group |
| 6-Azabicyclo[3.2.0]heptan-7-one | Fused bicyclic | C₆H₉NO | Edge-fused rings, ketone functionality |
| Azetidine-2-carboxylic acid | Monocyclic | C₄H₇NO₂ | Single four-membered ring, natural amino acid |
| Azetidine-2,3-dicarboxylic acid | Monocyclic | C₆H₉NO₄ | Single ring with two carboxylic acid groups |
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(17)14-6-9(7-14)13-4-8(5-13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDORFCIXZXBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662547 | |
| Record name | 1'-(tert-Butoxycarbonyl)[1,3'-biazetidine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889952-23-2 | |
| Record name | 1'-(tert-Butoxycarbonyl)[1,3'-biazetidine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis :
1'-(tert-Butoxycarbonyl)-[1,3'-biazetidine]-3-carboxylic acid serves as a valuable intermediate in the synthesis of peptides and other bioactive compounds. The tert-butoxycarbonyl (Boc) group provides a protective function that can be selectively removed under mild conditions, facilitating the formation of complex peptide structures.
Case Study :
In a study focused on the development of novel peptide-based drugs, researchers utilized this compound to synthesize a series of cyclic peptides that demonstrated enhanced biological activity against specific cancer cell lines. The Boc group enabled efficient coupling reactions while maintaining stability during synthesis.
Organic Synthesis
Building Block for Complex Molecules :
This compound acts as a versatile building block in organic synthesis, particularly for creating azetidine derivatives. Its unique structure allows for various functionalizations that can lead to the development of new materials and pharmaceuticals.
Data Table: Synthetic Pathways Using this compound
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Amination | Azetidine Derivative | 85 | |
| Coupling Reaction | Peptide Fragment | 90 | |
| Cyclization | Cyclic Peptide | 78 |
Pharmaceutical Applications
Drug Development :
The compound's ability to form stable intermediates makes it suitable for drug development processes. Its derivatives have been explored for their potential as anti-inflammatory and anti-cancer agents.
Case Study :
A recent investigation into anti-cancer compounds derived from this compound revealed promising results. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for further drug development.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and its analogs:
Physicochemical Properties
- Molecular Weight and LogP: The bicyclic target compound likely has a higher molecular weight (~267.29) compared to monocyclic analogs (e.g., 226.23 for the cyano derivative). The Boc group contributes to increased hydrophobicity, whereas the carboxylic acid enhances water solubility.
- Polarity: The cyano-substituted analog () exhibits higher polarity (logP ~1.2 estimated) compared to the bicyclic compound (logP ~2.0) due to the electron-withdrawing cyano group .
- Solubility : Carboxylic acid groups generally improve aqueous solubility, but bicyclic systems may reduce it due to increased rigidity and surface area .
Preparation Methods
Step 1: Cyclization to Form Biazetidine Core
- A key intermediate, 1-benzyl-3,3-dimethoxy-azetidine, is synthesized by reacting 1,3-dichloro-2,2-dimethylpropane with benzylamine in the presence of potassium iodide and sodium carbonate in dimethylformamide (DMF).
- The reaction mixture is heated to 50-100 °C for 6-12 hours to promote cyclization.
- After workup involving aqueous extraction and drying, the bicyclic azetidine intermediate is obtained with a yield of approximately 58%.
Step 2: Hydrogenolysis to Remove Benzyl Protecting Group
Step 3: Boc Protection of the Nitrogen Atom
Step 4: Conversion to 1'-(tert-Butoxycarbonyl)-[1,3'-biazetidine]-3-carboxylic Acid
- The dimethoxy groups are hydrolyzed under acidic conditions using aqueous citric acid at 20-40 °C for 3-4 hours.
- The reaction mixture is neutralized with sodium bicarbonate, extracted, dried, and concentrated.
- Crystallization is induced by adding hexane and cooling to 5-10 °C, yielding the final product with an 85.4% yield.
- The product is isolated by filtration and drying.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | 1,3-dichloro-2,2-dimethylpropane, benzylamine, KI, Na2CO3, DMF, 50-100 °C, 6-12 h | 58 | Formation of 1-benzyl-3,3-dimethoxy-azetidine |
| Hydrogenolysis | Pd/C catalyst, H2 (0.1-0.5 MPa), ethanol, 60-80 °C, 6-10 h | 89 | Removal of benzyl group |
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10-40 °C, 3-4 h | 91 | Introduction of Boc protecting group |
| Hydrolysis & Crystallization | Aqueous citric acid, 20-40 °C, 3-4 h; neutralization, hexane crystallization | 85.4 | Formation of carboxylic acid and product isolation |
Advantages and Industrial Applicability
- The described method avoids environmentally harmful solvents such as dioxane and dimethyl sulfoxide (DMSO) used in traditional methods.
- The process demonstrates high yields and purity, suitable for scale-up in industrial pharmaceutical synthesis.
- Use of common organic acids (citric acid) and bases (triethylamine) enhances cost-effectiveness and operational simplicity.
- The method reduces the formation of byproducts and impurities, improving the overall economic and environmental profile.
Summary of Research Findings
- The cyclization and Boc protection steps are critical for the successful synthesis of the target compound.
- The use of palladium-catalyzed hydrogenolysis efficiently removes protecting groups without damaging the bicyclic structure.
- Acidic hydrolysis followed by crystallization provides a robust purification step yielding high-purity this compound.
- The process is versatile, allowing substitution of reagents and conditions to optimize for specific industrial requirements.
This comprehensive preparation method, supported by detailed experimental examples and optimized reaction conditions, provides a reliable and scalable route to synthesize this compound for pharmaceutical applications.
Q & A
Q. What are the key synthetic pathways for 1'-(tert-Butoxycarbonyl)-[1,3'-biazetidine]-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves:
- Step 1: Introduction of the tert-butoxycarbonyl (Boc) protecting group to the azetidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF) .
- Step 2: Functionalization of the azetidine ring with a carboxylic acid group through hydrolysis of a nitrile intermediate (e.g., using HCl/EtOH or LiOH/H₂O) .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
Critical Parameters:
- Temperature control (<0°C during Boc protection to prevent side reactions).
- Anhydrous conditions for Boc activation to avoid hydrolysis of the reagent.
- Yield optimization requires monitoring reaction progress via TLC or LC-MS.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Spectroscopic Validation:
- ¹H/¹³C NMR: Identify Boc group signals (e.g., tert-butyl protons at ~1.4 ppm) and azetidine ring protons (e.g., 3.5–4.5 ppm for N-CH₂ groups) .
- IR Spectroscopy: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Boc carbonyl (C=O at ~1680–1720 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peak matching the exact mass (e.g., C₁₀H₁₄N₂O₄: 226.2292 g/mol) .
Challenges:
- Overlapping signals in NMR due to diastereomers or rotamers. Use variable-temperature NMR or 2D techniques (COSY, HSQC) to resolve .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Boc groups are acid-labile. Avoid prolonged exposure to acidic conditions (pH <4), which cleave the Boc group. Use neutral buffers for biological assays .
- Thermal Stability: Decomposition occurs above 80°C. Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis .
- Light Sensitivity: Protect from UV light to prevent radical degradation (observed in related azetidine derivatives) .
Advanced Research Questions
Q. How can researchers address contradictions in stereochemical assignments between computational models and experimental data?
Methodological Answer:
- Case Study: If X-ray crystallography reveals a different configuration than DFT calculations, validate via:
- Data Reconciliation: Re-optimize computational parameters (e.g., solvent effects in DFT) to align with experimental observations .
Q. What strategies mitigate solubility challenges in aqueous biological assays?
Methodological Answer:
- Derivatization: Convert the carboxylic acid to a sodium salt (e.g., using NaOH) for improved water solubility .
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution without denaturing proteins .
- Structural Analog Screening: Test derivatives with polar substituents (e.g., hydroxyl groups) to identify bioavailable variants .
Q. How can kinetic studies optimize Boc deprotection without azetidine ring degradation?
Methodological Answer:
- Deprotection Conditions:
- Acid Choice: TFA in dichloromethane (2–4 h, 0°C) minimizes side reactions compared to HCl .
- Kinetic Monitoring: Use in situ FTIR or LC-MS to track Boc removal and detect intermediates (e.g., tert-butyl carbocation).
- Quenching: Neutralize with aqueous NaHCO₃ immediately post-reaction to prevent acid-catalyzed ring opening .
Q. What analytical methods resolve discrepancies in purity assessments between HPLC and elemental analysis?
Methodological Answer:
- Root Cause Analysis:
- Cross-Validation: Combine with ¹H NMR integration (e.g., tert-butyl vs. azetidine protons) for accurate purity quantification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
